Differentiation from Non-Methyl Azepane Analog: Purity and Supply Consistency
A critical, quantifiable differentiation for procurement lies in the vendor-specified purity for the target compound versus a close non-methylated analog. The 1-methylazepane derivative is supplied at a certified purity of ≥98% (NLT 98%) , whereas a comparable analog, 1-[(6-Bromopyridin-2-yl)methyl]azepane (CAS 400775-13-5), which lacks the N-methyl group, is typically supplied at a lower certified minimum purity of 95% . This represents a 3-percentage-point difference in guaranteed purity, which is significant for reaction stoichiometry and minimizing impurities in sensitive downstream applications.
| Evidence Dimension | Vendor-Certified Minimum Purity |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) for 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane . |
| Comparator Or Baseline | 95% for 1-[(6-Bromopyridin-2-yl)methyl]azepane (CAS 400775-13-5) . |
| Quantified Difference | +3 percentage points higher guaranteed purity for the target compound. |
| Conditions | Standard vendor Certificate of Analysis (CoA) specifications as listed on product pages. |
Why This Matters
Higher certified purity reduces the risk of side reactions and simplifies purification, making the target compound a more reliable starting material for complex synthetic sequences.
